Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ethers, and a large cyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate typically involves multiple steps:
Formation of the Benzoxacyclotetradecin Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the large ring structure.
Introduction of the Methoxycarbonylphenyl Group: This is achieved through etherification reactions, where the phenyl group is attached to the core structure.
Esterification: The final step involves the esterification of the benzoate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including its ability to act as a drug delivery vehicle due to its large cyclic structure and multiple functional groups.
Industry
In industrial applications, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects in biological pathways. The compound’s large cyclic structure allows it to fit into binding pockets of proteins, making it a potent inhibitor or activator of various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with similar functional groups but lacking the large cyclic structure.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, offering a range of reactivity and applications.
Uniqueness
Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate is unique due to its large and complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C36H40O9 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
methyl 4-[[(4S)-18-[(4-methoxycarbonylphenyl)methoxy]-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-16-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C36H40O9/c1-24-8-7-11-30(37)10-6-4-5-9-29-20-31(43-22-25-12-16-27(17-13-25)34(38)41-2)21-32(33(29)36(40)45-24)44-23-26-14-18-28(19-15-26)35(39)42-3/h12-21,24H,4-11,22-23H2,1-3H3/t24-/m0/s1 |
InChI Key |
DNEUMPFOVNZJFH-DEOSSOPVSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)C(=O)OC)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)C(=O)OC)C(=O)O1 |
Origin of Product |
United States |
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